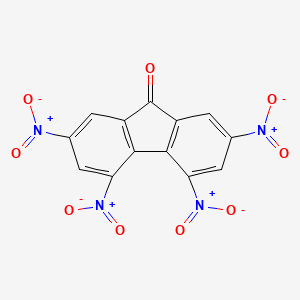

2,4,5,7-Tetranitrofluoren-9-one

Description

Historical Context of Nitrofluorenones in Organic Electronics Research

The exploration of nitrofluorene derivatives is deeply rooted in the broader history of research into charge-transfer (CT) complexes. A pivotal moment in this field was the discovery that combining insulating organic compounds, such as tetrathiafulvalene (B1198394) (TTF) and tetracyanoquinodimethane (TCNQ), could result in metallic conductivity. nih.gov This finding spurred extensive investigation into intermolecular charge transfer, where electron density is transferred from an electron-rich donor to an electron-deficient acceptor. nih.govwikipedia.org

Polynitrofluorene derivatives, due to their electron-deficient nature, became a significant area of study for forming such charge-transfer complexes. nih.govresearchgate.net The presence of multiple nitro groups on the fluorene (B118485) structure enhances its ability to accept electrons. Historically, these intermolecular CT complexes were of great interest for their potential in creating materials with novel electrical properties, including the pursuit of organic superconductors. nih.gov While the strong interactions in these complexes often lead to insolubility, limiting some applications, the fundamental understanding gained from their study laid the groundwork for modern organic electronics. nih.gov The focus was often on creating materials where charge could be efficiently transferred and transported, a core concept in the function of many organic electronic devices.

Significance of 2,4,5,7-Tetranitrofluoren-9-one as an Electron Acceptor

The defining characteristic of this compound is its powerful electron-accepting nature, a direct consequence of the four nitro groups attached to its fluorenone core. ontosight.ai These groups are strongly electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. A low LUMO energy level is a critical attribute for an electron acceptor, as it facilitates the transfer of electrons from a corresponding electron donor material which has a high Highest Occupied Molecular Orbital (HOMO) energy level. core.ac.uk

This electron transfer process is fundamental to the formation of charge-transfer complexes. wikipedia.org In these complexes, this compound can pair with various electron donor molecules. The strength and efficiency of this charge transfer are central to the performance of organic electronic devices. For instance, in organic solar cells, the effective separation of charge at the interface between donor and acceptor materials is crucial for generating a photocurrent. researchgate.net The strong electron affinity of this compound makes it a potent component for facilitating this charge separation process. core.ac.uk

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₄N₄O₉ nist.gov |

| Molecular Weight | 360.19 g/mol nist.gov |

| CAS Number | 746-53-2 nist.gov |

| Melting Point | 252-253 °C chemicalbook.com |

This table is interactive and can be sorted by clicking on the column headers.

Scope of Research on this compound in Modern Chemistry

Current research on this compound is primarily concentrated in the realm of materials science and organic electronics. ontosight.ai Its inherent properties as a strong electron acceptor make it a compound of interest for several advanced applications.

Another significant application is in Organic Photovoltaics (OPVs) , also known as organic solar cells. ontosight.ai The power conversion efficiency of OPVs is highly dependent on the properties of the electron donor and acceptor materials used in the active layer. researchgate.net Researchers are exploring the use of this compound as an acceptor material to improve charge separation and collection, which are key factors in the efficiency of these devices. ontosight.airesearchgate.net

Furthermore, the synthesis and characterization of novel materials based on this compound is an active field of study. ontosight.ai This includes the creation and analysis of new charge-transfer complexes and co-crystals. core.ac.uk The study of the crystal structure of these new materials provides valuable insights into how molecular packing influences electronic properties. researchgate.net For example, the formation of segregated stacks of donor and acceptor molecules in the solid state can create pathways for one-dimensional electrical conductivity. wikipedia.org

Table 2: Research Applications of this compound

| Application Area | Research Focus |

| Organic Electronics | Development of n-type materials for OFETs and OPVs. ontosight.ai |

| Materials Science | Synthesis of novel charge-transfer complexes and co-crystals. ontosight.aicore.ac.uk |

| Photoconductivity | Use as a sensitizer (B1316253) in photoconductive polymers. core.ac.uk |

This table is interactive and can be sorted by clicking on the column headers.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5,7-tetranitrofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4N4O9/c18-13-7-1-5(14(19)20)3-9(16(23)24)11(7)12-8(13)2-6(15(21)22)4-10(12)17(25)26/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOERSAVCLPYNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061067 | |

| Record name | 9H-Fluoren-9-one, 2,4,5,7-tetranitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Acros Organics MSDS] | |

| Record name | 2,4,5,7-Tetranitrofluorenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

746-53-2 | |

| Record name | 2,4,5,7-Tetranitro-9-fluorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,7-Tetranitrofluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000746532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetranitrofluorenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2,4,5,7-tetranitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Fluoren-9-one, 2,4,5,7-tetranitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,7-tetranitrofluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5,7-TETRANITROFLUORENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFF8GAT7W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4,5,7 Tetranitrofluoren 9 One and Its Derivatives

Direct Nitration Routes to 2,4,5,7-Tetranitrofluoren-9-one

The most common method for the synthesis of this compound is through the direct nitration of a fluorenone precursor. This electrophilic aromatic substitution reaction involves the introduction of nitro groups onto the aromatic rings of the fluorenone molecule.

Nitration of Fluorenone Precursors

The synthesis of nitro-substituted fluorenones can be achieved through the electrophilic nitration of fluorenone. The number of nitro groups added to the fluorenone core can be controlled by modifying the reaction conditions. For instance, the nitration of fluorenone can yield mono-, di-, tri-, and tetranitrofluorenones. Specifically, the synthesis of 2,4,7-trinitrofluorenone has been well-documented and is often a precursor or a related compound in the synthesis of the tetranitro derivative. orgsyn.org The synthesis of this compound involves the exhaustive nitration of fluorenone under harsh conditions. A series of bromo-, nitro-, and bromonitrofluorenones have been synthesized with high yields (90-98%) through electrophilic aromatic bromination and nitration under mild conditions using water as the solvent. researchgate.net

Optimization of Reaction Conditions and Yields

The synthesis of highly nitrated fluorenones requires careful optimization of reaction conditions to achieve high yields and purity. A detailed procedure for the synthesis of 2,4,7-trinitrofluorenone, a closely related compound, provides insight into the necessary conditions. This synthesis involves the use of red fuming nitric acid and concentrated sulfuric acid. orgsyn.org

A solution of fluorenone in glacial acetic acid is added dropwise to the mixed acids. The temperature of the reaction mixture is carefully controlled during the addition. After the addition is complete, the mixture is refluxed for a period to ensure complete nitration. The product is then isolated by pouring the reaction mixture onto ice, followed by filtration and washing.

| Parameter | Condition |

| Nitrating Agent | Red Fuming Nitric Acid & Concentrated Sulfuric Acid |

| Solvent | Glacial Acetic Acid |

| Temperature | Initial cooling, then reflux |

| Reaction Time | Approximately 1 hour of reflux |

| Work-up | Pouring onto ice, filtration, washing |

| Yield | 91-94% (for 2,4,7-trinitrofluorenone) |

This table is based on the synthesis of 2,4,7-trinitrofluorenone and provides an illustrative example of the reaction conditions.

It is noted that the rapid addition of the fluorenone solution can lead to a vigorous evolution of nitrogen oxides. orgsyn.org For the synthesis of this compound, even more forcing conditions are generally required to introduce the fourth nitro group.

Synthesis of this compound Derivatives

The reactivity of the carbonyl group at the 9-position of this compound allows for the synthesis of a variety of derivatives. These derivatives are often created to modify the electronic properties of the molecule or to introduce new functionalities for specific applications.

Derivatization via the Fluorenylidene Moiety

The fluorenylidene moiety, the C=C double bond at the 9-position, is a common site for derivatization. One method to achieve this is through a condensation reaction between this compound and an active methylene (B1212753) compound. For example, 2-(2,4,5,7-tetranitro-fluorene-9-ylidene)propanedinitrile has been synthesized. worktribe.com Another example is the synthesis of 9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene. chemicalbook.com These reactions extend the conjugation of the system and can significantly alter the optical and electronic properties of the parent molecule.

Introduction of Diverse Functionalities for Advanced Research

The introduction of diverse functional groups to the this compound scaffold can lead to materials with tailored properties for advanced research. While specific examples for the tetranitro derivative are not abundant in the provided search results, derivatization strategies for the fluorenone core are known. For instance, the synthesis of fluorenyl-hydrazonothiazole derivatives has been reported, starting from fluorenone. mdpi.com This suggests that the carbonyl group of this compound could potentially be converted to a hydrazone, which could then be further functionalized. Such derivatizations could be used to create novel materials for applications in materials science and medicinal chemistry.

Green Chemistry Approaches in this compound Synthesis

Traditional nitration methods often employ harsh and hazardous reagents, such as concentrated nitric and sulfuric acids, leading to the generation of significant acidic waste. nih.govrasayanjournal.co.in Green chemistry principles aim to develop more environmentally benign synthetic routes.

Several greener approaches to the synthesis of nitroaromatic compounds have been explored. These include the use of solid-supported reagents, microwave-assisted reactions, ionic liquids, and ultrasound-assisted nitrations. researchgate.net For example, microwave-assisted nitration of phenolic compounds using calcium nitrate (B79036) in glacial acetic acid has been shown to be a rapid and efficient method. gordon.edu Another approach involves the use of dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) medium, which offers high yields, mild reaction conditions, and minimal waste. nih.gov The use of urea (B33335) nitrate in concentrated sulfuric acid has also been reported as a milder and safer alternative to traditional mixed acids for the nitration of aromatic compounds. rasayanjournal.co.in

While these green methodologies have been applied to the synthesis of various nitroaromatic compounds, their specific application to the synthesis of this compound is not yet widely documented. However, these approaches represent a promising direction for the future development of more sustainable synthetic routes to this and other highly nitrated compounds. The synthesis of bromo- and nitrofluorenones in water has been reported as a highly efficient and green method. researchgate.net

Crystallographic and Supramolecular Architecture Studies of 2,4,5,7 Tetranitrofluoren 9 One

Single-Crystal X-ray Diffraction Analysis of 2,4,5,7-Tetranitrofluoren-9-one

Single-crystal X-ray diffraction is a powerful technique that allows for the unambiguous determination of the three-dimensional atomic structures of molecules. rigaku.comrigaku.com This method provides precise measurements of molecular dimensions and is essential for studying intermolecular interactions and absolute configurations. rigaku.com

Unsolvated Crystal Structures and Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science. nih.govnih.gov this compound has been crystallized in both unsolvated and solvated forms. The unsolvated form of TeNF crystallizes in the monoclinic space group C2/c. researchgate.net In contrast, a previously reported solvated form containing 1,4-dioxane (B91453) crystallizes in the orthorhombic space group P212121. researchgate.net The existence of these different crystal forms highlights the polymorphic nature of this compound. A comparison of the unsolvated and the 1,4-dioxane solvated structures reveals no clear relationship in their molecular packing. researchgate.net

Table 1: Crystallographic Data for Unsolvated and Solvated this compound

| Parameter | Unsolvated TeNF researchgate.net | 1,4-Dioxane Solvated TeNF researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | P212121 |

| a (Å) | 12.295(2) | 8.623(2) |

| b (Å) | 10.657(2) | 11.943(2) |

| c (Å) | 20.763(3) | 18.146(4) |

| **α (°) ** | 90 | 90 |

| **β (°) ** | 94.308(7) | 90 |

| **γ (°) ** | 90 | 90 |

| **Volume (ų) ** | 2712.8 | 1868.757 |

| Z | 4 | 4 |

Cocrystal and Solvate Formation of this compound

Cocrystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials by incorporating a second molecule (a coformer) into the crystal lattice. nih.gov

Formation of Bis(chlorobenzene) Solvates

When this compound is crystallized from chlorobenzene (B131634), particularly in the presence of π-donor compounds, it forms a bis(chlorobenzene) solvate with the formula C13H4N4O9·2C6H5Cl. nih.govworktribe.com This indicates that two molecules of chlorobenzene are incorporated into the crystal structure for every molecule of TeNF. The formation of solvates can significantly alter the crystal packing and, consequently, the properties of the compound.

Mixed Stacking Architectures in Cocrystals

The crystal structure of the bis(chlorobenzene) solvate of TeNF reveals a mixed stacking architecture. nih.govworktribe.com In this arrangement, the twisted TeNF moieties are interspersed with nearly parallel chlorobenzene molecules, forming mixed stacks. nih.govworktribe.com This type of architecture is a common feature in charge-transfer complexes and cocrystals, where donor and acceptor molecules arrange alternately.

Influence of π-Donor Compounds on Crystallization

The presence of π-donor compounds during the crystallization of TeNF from chlorobenzene facilitates the formation of the bis(chlorobenzene) solvate. nih.govworktribe.com While the π-donors themselves may not be incorporated into the final crystal structure, they appear to influence the crystallization pathway, favoring the inclusion of solvent molecules. This highlights the role of intermolecular interactions, such as π-π stacking between the electron-deficient TeNF and electron-rich donors, in guiding the self-assembly process in solution. The use of π-donor compounds is a strategy that can be employed to construct novel cocrystals with specific architectures and properties. rsc.org

Structural Characterization of this compound Derivatives

The structural characterization of this compound and its derivatives through single-crystal X-ray diffraction has provided profound insights into their molecular geometries and packing arrangements. These studies are fundamental to understanding the structure-property relationships in these compounds.

A comparative study of the unsolvated form of TeNF and its 1,4-dioxane solvate reveals differences in their crystal packing. researchgate.net The unsolvated TeNF crystallizes in the monoclinic space group C2/c, while the 1,4-dioxane solvated form adopts an orthorhombic P2₁2₁2₁ space group. researchgate.net Although the bond lengths and angles within the TeNF molecule show no statistically significant differences between the two forms, the torsion angles of the nitro groups can differ by up to 12 degrees. researchgate.net This highlights the influence of solvent molecules on the supramolecular assembly. In the unsolvated structure, a short intermolecular contact of 3.04(3) Å exists between oxygen atoms of adjacent nitro groups, an interaction absent in the solvated crystal. researchgate.net

The ability of TeNF to act as an electron acceptor facilitates the formation of charge-transfer (CT) complexes with various electron donor molecules. The crystal structures of these complexes reveal specific donor-acceptor stacking arrangements. For instance, TeNF forms 1:1 charge-transfer complexes with 1-ethyl-naphthalene and 3,6-dimethylphenanthrene. epa.gov These complexes are characterized by a mixed-stacking motif of the donor and acceptor molecules.

Similarly, the crystallization of TeNF from chlorobenzene in the presence of π-donor compounds can yield solvated cocrystals. nih.gov A bis(chlorobenzene) solvate of TeNF has been reported, with the chemical formula C₁₃H₄N₄O₉·2C₆H₅Cl. nih.gov In this structure, the TeNF and chlorobenzene molecules are arranged in mixed stacks. nih.gov

Derivatives of the closely related trinitrofluorenone have also been studied extensively. For example, two 1:1 charge-transfer complexes of tetrathiafulvalene (B1198394) (TTF) with 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid (complex 1) and its methyl ester derivative (complex 2) have been characterized. mdpi.com Both complexes exhibit alternating donor and acceptor stacks. mdpi.com However, the presence of intermolecular hydrogen bonding between the carboxylic acid groups in complex 1 leads to a different crystal packing compared to the ester derivative, which influences the degree of charge transfer. mdpi.com The degree of charge transfer was estimated to be 0.07 for complex 1 and 0.14 for complex 2, suggesting that the hydrogen bonding in this case is unfavorable for charge transfer. mdpi.com

The following interactive data tables summarize the crystallographic data for selected this compound derivatives and related compounds.

Crystallographic Data for this compound and its Solvate

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Unsolvated TeNF | C₁₃H₄N₄O₉ | Monoclinic | C2/c | 12.295(2) | 10.657(2) | 20.763(3) | 94.308(7) | 4 |

| TeNF-1,4-dioxane | C₁₃H₄N₄O₉·C₄H₈O₂ | Orthorhombic | P2₁2₁2₁ | 8.623(2) | 11.943(2) | 18.146(4) | 90 | 4 |

Crystallographic Data for Charge-Transfer Complexes of Fluorenone Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| TeNF-bis(chlorobenzene) | C₁₃H₄N₄O₉·2C₆H₅Cl | - | - | - | - | - | - | - | - | - |

| TTF-C2TNF | C₆H₄S₄·C₁₄H₅N₃O₉ | Triclinic | P-1 | 7.337(1) | 9.001(2) | 10.080(2) | 71.39(3) | 84.15(3) | 68.31(3) | 1 |

| TTF-MeC2TNF | C₆H₄S₄·C₁₅H₇N₃O₉ | Monoclinic | P2₁/n | 7.425(1) | 13.911(3) | 21.011(4) | 90 | 93.36(3) | 90 | 4 |

Data for TeNF-bis(chlorobenzene) was reported, but specific unit cell parameters were not provided in the searched literature.

Advanced Crystallographic Techniques Applied to this compound Research

The structural elucidation of crystalline materials has been revolutionized by a variety of sophisticated crystallographic techniques. While conventional single-crystal X-ray diffraction remains the cornerstone of structural chemistry, advanced methods offer deeper insights into the subtle structural features and dynamic behaviors of molecules in the solid state. These techniques include high-pressure crystallography, neutron diffraction, and synchrotron radiation.

High-pressure crystallography allows for the study of materials under extreme pressures, revealing pressure-induced phase transitions, changes in bond lengths and angles, and modifications in intermolecular interactions. This can provide valuable information on the stability and compressibility of the crystal lattice of TeNF derivatives.

Neutron diffraction is a powerful technique for accurately locating light atoms, particularly hydrogen atoms, in crystal structures. This is especially relevant for studying hydrogen bonding interactions in charge-transfer complexes and solvates of TeNF.

Synchrotron radiation, with its high brilliance and tunable wavelength, enables the study of very small or weakly diffracting crystals, and allows for time-resolved experiments to probe dynamic processes.

Despite the potential of these advanced techniques to provide a more comprehensive understanding of the structural chemistry of this compound and its derivatives, a review of the current scientific literature indicates that their application to this specific class of compounds has not been extensively reported. Future research employing these advanced crystallographic methods could therefore open new avenues for exploring the rich structural landscape of TeNF-based materials.

An exploration of the electronic characteristics of this compound reveals its significant role in the formation of charge-transfer phenomena. This article delves into the compound's function as a potent electron acceptor and the spectroscopic evidence that defines these interactions.

Electrochemical Properties and Redox Behavior of 2,4,5,7 Tetranitrofluoren 9 One

Cyclic Voltammetry Studies of 2,4,5,7-Tetranitrofluoren-9-one

While specific cyclic voltammetry data for this compound is not extensively detailed in the available literature, studies on closely related compounds, such as dialkyl 2,4,5,7-tetranitrofluorene-9,9-dipropionates, provide valuable insights into the expected electrochemical behavior of the 2,4,5,7-tetranitrofluorene core. These studies reveal a series of reduction processes centered on the nitrofluorene moiety.

Single-Electron Reduction Processes and Derived Species (Radical Anions, Dianions)

The electrochemical reduction of nitrofluorene derivatives typically involves sequential single-electron transfer steps, leading to the formation of stable anionic species. In the case of 2,4,5,7-tetranitrofluorene derivatives, cyclic voltammetry experiments show two distinct, closely spaced reduction waves. These correspond to the formation of the radical anion (A•⁻) and the dianion (A²⁻), respectively. nih.gov

The initial one-electron reduction generates a radical anion, where the added electron is delocalized over the π-system of the molecule. A subsequent one-electron reduction at a more negative potential leads to the formation of the corresponding dianion. The stability of these species is a key feature of polynitro-aromatic compounds. For some nitrofluorene derivatives, an additional reversible reduction process has been observed at more negative potentials, attributed to the formation of a radical trianion. nih.gov

Electrochemical Irreversibility and Following Chemical Reactions

The reversibility of the reduction steps in cyclic voltammetry provides information about the stability of the generated species and any subsequent chemical reactions. For some nitrofluorene derivatives, the reduction processes show quasi-reversible or irreversible behavior, indicating that the anionic species may participate in following chemical reactions.

Influence of Substituents on Redox Potentials

The redox potentials of fluorenone derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. Electron-withdrawing groups, such as nitro and cyano groups, make the reduction of the molecule easier, shifting the reduction potentials to more positive values.

Studies on various substituted fluorenones have demonstrated a clear correlation between the electron-withdrawing strength of the substituents and the measured half-wave reduction potentials. For instance, increasing the number of nitro groups on the fluorenone skeleton leads to a progressive anodic shift in the reduction potentials, making the compounds stronger electron acceptors. This is a critical consideration in the design of molecules for specific electronic applications.

In a study of 2-[(R-phenyl)amine]-1,4-naphthalenediones, a related class of compounds, the half-wave potential values for the formation of the radical anion and dianion were found to vary linearly with the Hammett constants of the substituents on the phenyl ring. nih.gov This highlights the predictable nature of substituent effects on the redox properties of these aromatic systems.

Role of this compound in Amphoteric Multiredox Systems

Amphoteric multiredox systems are molecules that can act as both electron donors and acceptors. While this compound is primarily known as a strong electron acceptor due to its four nitro groups, it can be incorporated into more complex molecular architectures to create amphoteric systems.

By covalently linking a strong electron donor moiety to the polynitrofluorene acceptor unit through a saturated spacer, it is possible to design molecules that exhibit both oxidative and reductive electrochemical behavior. In such systems, the fluorene (B118485) part undergoes multiple single-electron reductions, while the donor part can be oxidized. The electrochemical behavior of these dyad molecules is characterized by multiple reduction waves corresponding to the acceptor and one or more oxidation waves corresponding to the donor. nih.gov The low potential difference between the first oxidation and first reduction waves in some of these systems is a key feature for their potential application in molecular electronics. nih.gov

Spectroelectrochemistry of this compound and its Complexes

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the spectral changes that occur in a molecule as its oxidation state is varied. This method is particularly useful for identifying the species generated at different potentials during a redox process.

For nitrofluorene derivatives, spectroelectrochemical experiments have confirmed the formation of radical anions and dianions. Upon electrochemical reduction, new absorption bands appear in the visible and near-infrared regions of the spectrum, which are characteristic of the anionic species. nih.gov These studies allow for the direct observation of the transformation of the neutral molecule to its reduced forms and provide valuable information about the electronic structure of the generated ions.

In the context of charge-transfer complexes, spectroelectrochemistry can be used to study the electronic transitions between the donor and acceptor molecules and how these are affected by the redox state of the complex.

Data Tables

Table 1: Electrochemical Data for Related Nitrofluorene Derivatives

| Compound | Reduction Potential E₁/₂ (V vs. SCE) | Mechanism | Reference |

| 9,9-bis(ethylpropionate)-2,4,5,7-tetranitrofluorene | Data not specified | EE | nih.gov |

| 9,9-bis(n-butylpropionate)-2,4,5,7-tetranitrofluorene | Data not specified | EEC | nih.gov |

| 2,5,7-trinitro-9-fluorenone-4-carboxylic acid | -0.34 | Not specified | mdpi.com |

Note: The data presented is for related compounds and is intended to provide a general understanding of the redox behavior of the 2,4,5,7-tetranitrofluorene core.

Theoretical and Computational Investigations of 2,4,5,7 Tetranitrofluoren 9 One

HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule. schrodinger.comijarset.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.comwuxiapptec.com

For electron-acceptor molecules like TeNF, the LUMO energy is particularly important as it relates to the molecule's ability to accept electrons. wuxiapptec.com A lower LUMO energy indicates a stronger electron-accepting capability. wuxiapptec.com The HOMO-LUMO gap can be calculated using DFT methods and often correlates with the lowest energy electronic transition observed in the UV-Vis absorption spectrum. schrodinger.com

The analysis of frontier molecular orbitals (HOMO and LUMO) is a standard practice in computational chemistry to predict and understand the behavior of molecules in various chemical processes. researchgate.net

Table 2: Representative HOMO-LUMO Energy Gaps for Related Nitroaromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| Isomer BT1 (tetranitro-bis-1,2,4-triazole) | Not specified | Not specified | 7.37 | nih.gov |

| Isomer BT5 (tetranitro-bis-1,2,4-triazole) | Not specified | Not specified | 7.92 | nih.gov |

Computational Modeling of Charge Transfer Interactions

2,4,5,7-Tetranitrofluoren-9-one is a well-known π-acceptor, readily forming charge-transfer (CT) complexes with various electron donors. researchgate.net Computational modeling plays a crucial role in understanding the nature of these interactions, the geometry of the resulting complexes, and the degree of charge transfer. mdpi.com

DFT calculations have been successfully applied to model CT complexes of fluorenone derivatives. For example, a study on CT complexes of a trinitrofluorenone derivative with tetrathiafulvalene (B1198394) (TTF) used DFT to analyze the crystal structure and the degree of charge transfer. mdpi.com The calculations revealed that factors like hydrogen bonding can influence the stacking of donor and acceptor molecules, which in turn affects the efficiency of charge transfer. mdpi.com In the absence of such competing interactions, the stacking efficiency and the degree of charge transfer were found to be higher. mdpi.com

The degree of charge transfer (δ) is a key parameter in these complexes and can be estimated from spectroscopic data, such as Raman spectroscopy, and correlated with computational results. For a CT complex involving TTF and TeNF, the charge transfer parameter was reported to be 0.16, indicating a significant interaction. mdpi.com

Computational models can also predict the geometry of CT complexes, including the co-facial overlap between the donor and acceptor molecules. This overlap is a critical determinant of the electronic properties of the complex. rsc.org Quantum chemical simulations have been used to study CT complexes of 2,4,7-trinitro-9H-fluoren-9-one with polycyclic aromatic hydrocarbons, further demonstrating the utility of these methods in this area of research. researchgate.net

Table 3: Charge Transfer Parameters for Selected Fluorenone-Based Complexes

| Donor | Acceptor | Degree of Charge Transfer (δ) | Reference |

| TTF | 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid | 0.07 | mdpi.com |

| TTF | 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid methyl ester | 0.14 | mdpi.com |

| TTF | 2,4,5,7-tetranitro-9-fluorenone | 0.16 | mdpi.com |

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules like TeNF. nih.govdntb.gov.ua Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate electronic absorption spectra, providing information on the energies and intensities of electronic transitions. researchgate.net

For instance, ab initio quantum chemical calculations (DFT and TDDFT at the B3LYP/6-31G(d,p) level) have been used to analyze the electronic absorption spectra of anionic polymethine dyes derived from tetranitrofluorene. researchgate.net These calculations help in understanding the nature of the observed electron transitions, the orbitals involved, and the redistribution of electron density in the excited state. researchgate.net

The prediction of spectroscopic properties is not limited to UV-Vis spectra. Quantum chemical methods can also be used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. dntb.gov.ua While specific predicted spectra for TeNF were not found in the search results, the methodologies are well-established. For example, Quartic Force Field (QFF) analysis has been used to predict spectroscopic data for various molecules, showing good correlation with experimental observations. olemiss.edu

The accuracy of these predictions depends on the chosen computational method and basis set. olemiss.edu By comparing calculated spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the molecule's structure and electronic properties. dntb.gov.ua

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecular systems over time. nih.govelifesciences.org These simulations can provide insights into the conformational changes, intermolecular interactions, and bulk properties of materials containing molecules like TeNF. nih.gov

While specific MD simulations focusing solely on pure TeNF systems were not detailed in the provided search results, the application of MD to related systems, such as polymer-bonded explosives (PBXs) containing nitroaromatic compounds, is well-documented. nih.gov For example, MD simulations have been used to investigate the mechanical properties, binding energies, and detonation performances of PBXs based on trans-1,4,5,8-tetranitro-1,4,5,8-tetraazadecalin (TNAD) with various fluorine polymers. nih.gov

In the context of TeNF, MD simulations could be employed to study:

The dynamics of TeNF in solution, including its interactions with solvent molecules.

The formation and stability of its charge-transfer complexes with donor molecules.

The structure and properties of crystalline TeNF, including the effects of temperature and pressure.

The behavior of TeNF in composite materials, similar to the studies on PBXs.

The general methodology for such simulations involves defining a force field that describes the potential energy of the system as a function of the atomic coordinates. nih.gov The system is then allowed to evolve over time according to the laws of classical mechanics. Analysis of the resulting trajectory provides information about the system's dynamic properties. nih.gov

Future Directions and Emerging Research Themes

Novel Derivatizations for Tunable Electronic Properties

The electronic properties of 2,4,5,7-tetranitrofluoren-9-one are not static; they can be precisely modulated through the synthesis of new derivatives. The core strategy involves the introduction of various functional groups onto the fluorenone backbone to systematically alter its electron affinity, LUMO (Lowest Unoccupied Molecular Orbital) energy, and intermolecular packing, thereby tuning its performance in charge-transfer applications.

Research on related nitrofluorenone (B14763482) compounds has demonstrated the viability of this approach. For instance, the derivatization of a trinitrofluorenone core with carboxylic acid and methyl ester groups has been shown to influence crystal packing and, consequently, the degree of charge transfer in complexes with electron donors like tetrathiafulvalene (B1198394) (TTF). mdpi.com In one study, a trinitrofluorenone-carboxylic acid derivative formed hydrogen-bonded dimers, which altered the stacking arrangement and resulted in a lower degree of charge transfer (δ = 0.07) compared to its methyl ester counterpart (δ = 0.14), which was not constrained by such hydrogen bonds. mdpi.com This highlights how subtle chemical changes can have a significant impact on solid-state properties.

Future efforts in derivatizing TeNF could explore a wide array of substituents to achieve specific electronic outcomes. The introduction of additional electron-withdrawing groups could further enhance its acceptor strength, while adding bulky or sterically hindering groups could be used to control the planarity and intermolecular distances in charge-transfer stacks. mdpi.com The synthesis of fluorenyl-hydrazonothiazole derivatives from fluorenone precursors illustrates another pathway for creating complex new structures with potentially novel electronic behaviors. mdpi.com

Table 1: Influence of Derivatization on Charge Transfer in Fluorenone Complexes

| Acceptor Molecule | Donor Molecule | Degree of Charge Transfer (δ) | Key Structural Feature |

| 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid | Tetrathiafulvalene (TTF) | 0.07 | Hydrogen-bonded dimers via carboxylic acid groups. mdpi.com |

| 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid methyl ester | Tetrathiafulvalene (TTF) | 0.14 | Absence of strong hydrogen-bonding constraints. mdpi.com |

| 2,4,5,7-tetranitro-9-fluorenone (TeNF) | Tetrathiafulvalene (TTF) | 0.16 | Four strongly electron-withdrawing nitro groups. mdpi.com |

This table is generated based on comparative data from studies on related fluorenone derivatives.

Integration of this compound in Hybrid Organic-Inorganic Materials

The development of hybrid materials, which combine organic molecules with inorganic frameworks, offers a promising route to create multifunctional materials with synergistic properties. utwente.nlrsc.org Integrating TeNF into such hybrids could lead to novel materials for applications in optoelectronics, sensing, and energy. utwente.nl

One of the most dynamic areas of research for hybrid materials is in perovskite solar cells. sciopen.com Organic molecules are often used as surface passivation agents to cure defects in the 3D perovskite crystal lattice, enhancing both efficiency and stability. sciopen.com While TeNF itself has not been extensively reported for this specific application, its strong electron-accepting character makes it a candidate for modulating the electronic properties at the perovskite interface. By acting as an electron-accepting interlayer, TeNF could facilitate charge extraction and reduce recombination losses. Future research could explore the synthesis of TeNF derivatives with appropriate anchoring groups to bind to the perovskite surface, creating a stable and electronically active interface.

Beyond perovskites, TeNF could be integrated with other inorganic materials like metal oxides or two-dimensional (2D) materials (e.g., graphene). Such composites could harness the processability and tailored electronic properties of the organic component (TeNF) with the high charge mobility or catalytic activity of the inorganic component. utwente.nl These hybrid systems could find use in next-generation transistors, photodetectors, and chemical sensors.

Advanced Characterization Techniques for Charge Transfer and Intermolecular Interactions

A deep understanding of the structure-property relationships in TeNF complexes requires sophisticated characterization techniques that can probe electronic and structural dynamics on a molecular level. While traditional methods provide foundational data, emerging advanced techniques offer deeper insights.

The study of charge-transfer complexes increasingly relies on a combination of spectroscopic and structural methods coupled with computational modeling. rsc.orgmdpi.com Techniques such as UV-Vis-NIR, Raman, and EPR spectroscopy are used to determine the degree of charge transfer in the ground state. rsc.org For instance, the vibrational modes in Raman spectroscopy can be sensitive to the charge state of the molecules in a complex. mdpi.com

Single-crystal X-ray diffraction remains the gold standard for determining the precise 3D arrangement of molecules in the solid state, revealing crucial details about stacking distances and orientations that govern electronic coupling. mdpi.comnih.gov Future research will likely see an increased use of time-resolved spectroscopic techniques, such as transient absorption spectroscopy, to study the dynamics of light-induced charge separation and recombination in TeNF-based donor-acceptor systems. researchgate.net Combining these experimental results with quantum chemical calculations, particularly Density Functional Theory (DFT), allows for a detailed analysis of the electronic structure, molecular orbitals (HOMO/LUMO), and the nature of intermolecular interactions that drive complex formation and function. mdpi.comnih.gov

Table 2: Advanced Techniques for Characterizing TeNF Complexes

| Technique | Information Obtained | Reference |

| Raman Spectroscopy | Degree of charge transfer based on shifts in vibrational frequencies. | mdpi.com, rsc.org |

| UV-Vis-NIR Spectroscopy | Electronic transitions, including charge-transfer bands. | rsc.org |

| Single-Crystal X-ray Diffraction | Precise molecular structure, crystal packing, and intermolecular distances. | mdpi.com, nih.gov |

| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, charge distribution, molecular electrostatic potential. | mdpi.com |

| Transient Absorption Spectroscopy | Dynamics of excited states and charge-transfer processes. | researchgate.net |

Machine Learning and AI in Predicting Properties of this compound Complexes

The traditional process of materials discovery, relying on trial-and-error synthesis and characterization, is often slow and resource-intensive. arxiv.org The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm by enabling the rapid prediction of material properties and the inverse design of new materials with specific functionalities. nih.govsciencedaily.com

For TeNF, ML models can be trained on existing experimental and computational data to predict the properties of yet-to-be-synthesized derivatives and their charge-transfer complexes. nih.gov For example, a model could be developed to predict the electron affinity, reduction potential, or charge-transfer characteristics of a new TeNF derivative based solely on its molecular structure. nih.gov This would allow researchers to computationally screen vast libraries of potential candidates and prioritize the most promising ones for synthesis, significantly accelerating the discovery process. nih.gov

Generative AI models, such as generative adversarial networks (GANs) or diffusion models, represent an even more advanced approach. cosharescience.commicrosoft.com Instead of just predicting properties, these models can generate entirely new molecular structures that are optimized to possess a desired set of properties. microsoft.com In the context of TeNF, a generative model could be tasked with designing a derivative that forms a charge-transfer complex with a specific donor molecule to achieve a target absorption wavelength or electrical conductivity. The integration of AI and ML holds immense potential to guide the rational design of the next generation of TeNF-based materials for advanced electronic applications. sciencedaily.com

Q & A

Q. What are the critical stability considerations when handling 2,4,5,7-Tetranitrofluoren-9-one in laboratory settings?

Methodological Answer: this compound is thermally unstable and decomposes under heat to release toxic nitrogen oxides (NOx). Researchers should:

- Store the compound at low temperatures (0–6°C) in airtight, light-resistant containers to prevent degradation .

- Avoid exposure to open flames or high-energy sources during synthesis or handling.

- Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess decomposition thresholds .

Q. How can spectroscopic techniques be employed to characterize this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy: Identify nitro (NO₂) stretching vibrations in the 1500–1350 cm⁻¹ range and ketone (C=O) signals near 1700 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): Use ¹³C NMR to resolve aromatic carbons and nitro group electron-withdrawing effects. Solubility in deuterated dimethyl sulfoxide (DMSO-d₆) may be required due to low polar solubility.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 360.21 (C₁₃H₄N₄O₉) and fragmentation patterns.

Cross-reference with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. What kinetic mechanisms explain the irreversible inhibition of viral proteases by this compound?

Methodological Answer: The compound inhibits human adenovirus cysteine proteinase (hAVCP) via a two-step mechanism:

Reversible Binding: Initial interaction with the active site (Ki = 3.09 µM), determined by competitive inhibition assays using fluorogenic substrates.

Irreversible Covalent Modification: Nitro groups undergo redox reactions with cysteine thiols, forming stable adducts.

Researchers can validate this using:

Q. How can computational docking studies optimize this compound derivatives for selective inhibition?

Methodological Answer:

- In Silico Screening: Tools like EUDOC or AutoDock Vina can model compound-protein interactions. Prioritize derivatives with enhanced hydrogen bonding to active-site residues (e.g., His⁵⁴ or Cys¹²² in hAVCP).

- QSAR Modeling: Correlate nitro group positioning with inhibitory potency. Adjust substituents to reduce off-target binding (e.g., avoid polar groups that interact with mammalian proteases).

- MD Simulations: Assess binding stability over 100-ns trajectories to filter transient interactions .

Q. How can researchers resolve contradictions in reported bioactivity data for nitroaromatic compounds?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Bioassays: Replicate studies under controlled pH, temperature, and solvent conditions (e.g., DMSO concentration ≤1%).

- HPLC-Purity Checks: Ensure >95% purity via reverse-phase chromatography.

- Meta-Analysis: Use platforms like Cochrane Review to statistically aggregate data across studies, adjusting for batch effects .

Q. What analytical methods detect decomposition byproducts of this compound in environmental samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile NOx and aromatic fragments (e.g., fluorenone derivatives).

- Ion Chromatography: Quantify nitrate/nitrite ions in aqueous extracts.

- Electron Paramagnetic Resonance (EPR): Identify free radical intermediates generated during photodegradation.

Calibrate against reference standards from NIST or EPA databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.